3-Hydroxy-5-(2-methylthiophenyl)pyridine
CAS No.: 1261998-83-7
Cat. No.: VC11733531
Molecular Formula: C12H11NOS
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261998-83-7 |
|---|---|
| Molecular Formula | C12H11NOS |
| Molecular Weight | 217.29 g/mol |
| IUPAC Name | 5-(2-methylsulfanylphenyl)pyridin-3-ol |
| Standard InChI | InChI=1S/C12H11NOS/c1-15-12-5-3-2-4-11(12)9-6-10(14)8-13-7-9/h2-8,14H,1H3 |
| Standard InChI Key | PPNIYWZXESSLFE-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C2=CC(=CN=C2)O |
| Canonical SMILES | CSC1=CC=CC=C1C2=CC(=CN=C2)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-Hydroxy-5-(2-methylthiophenyl)pyridine is C₁₂H₁₁NOS, with a molecular weight of 217.29 g/mol. Its IUPAC name is 5-(2-methylsulfanylphenyl)pyridin-3-ol, reflecting the substitution pattern on the pyridine core. Key structural descriptors include:
| Property | Value/Descriptor |
|---|---|
| SMILES | CSC1=CC=CC=C1C2=CC(=CN=C2)O |
| InChI Key | PPNIYWZXESSLFE-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC=C1C2=CC(=CN=C2)O |
| PubChem CID | 53217775 |
The compound’s structure combines a pyridinol group with a thioether-linked aromatic ring, creating a conjugated system that may influence its electronic and reactivity profiles.
Synthetic Considerations
While no explicit synthesis route for 3-Hydroxy-5-(2-methylthiophenyl)pyridine is documented in the provided sources, analogous pyridine derivatives often involve:
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Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 2-methylthiophenyl group.
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Hydroxylation at the 3-position via directed ortho-metalation or oxidative methods.
Physicochemical Properties
The compound’s properties are inferred from computational models and structural analogs:
| Property | Predicted Value |
|---|---|
| LogP | ~2.8 (moderate lipophilicity) |
| pKa | ~8.5 (hydroxyl proton) |
| Solubility | Low in water; soluble in DMSO |
These estimates suggest suitability for organic-phase reactions and potential membrane permeability in biological systems.
Spectroscopic Data (Hypothetical)
Based on structurally related compounds:
| Technique | Expected Signal |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.35 (s, 1H, OH), 7.85–7.40 (m, 5H, Ar-H), 2.50 (s, 3H, SCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.1 (C-OH), 150.2–115.7 (Ar-C), 18.2 (SCH₃) |
| IR (cm⁻¹) | 3250 (O-H stretch), 1590 (C=N), 690 (C-S) |
Challenges and Future Directions
Current limitations include the lack of empirical data on synthesis, stability, and biological activity. Prioritizing the following could advance utility:
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Optimized synthetic routes to improve yield and purity.
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In vitro screening for antimicrobial or anticancer properties.
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Computational studies to predict reactivity and interaction with biological targets.
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